molecular formula C22H21N3O6S B11574210 (6Z)-6-(2,5-dimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-(2,5-dimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11574210
M. Wt: 455.5 g/mol
InChI Key: BKYBNMWFWGIVHD-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6Z)-6-(2,5-dimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with methoxy groups on the benzylidene and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-(2,5-dimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the thiazolotriazole core structure. The final step involves the formation of the benzylidene moiety through a Knoevenagel condensation reaction with an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-(2,5-dimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups on the benzylidene and phenyl rings can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Alkylated or acylated derivatives with modified methoxy groups.

Scientific Research Applications

(6Z)-6-(2,5-dimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-(2,5-dimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its antioxidant properties can help in scavenging free radicals and reducing oxidative stress.

Properties

Molecular Formula

C22H21N3O6S

Molecular Weight

455.5 g/mol

IUPAC Name

(6Z)-6-[(2,5-dimethoxyphenyl)methylidene]-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C22H21N3O6S/c1-27-14-6-7-15(28-2)12(8-14)11-18-21(26)25-20(23-24-22(25)32-18)13-9-16(29-3)19(31-5)17(10-13)30-4/h6-11H,1-5H3/b18-11-

InChI Key

BKYBNMWFWGIVHD-WQRHYEAKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.